Viscidulin III tetraacetate
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Description
Viscidulin III tetraacetate is a natural product isolated from the roots of Scutellaria viscidula Bge . It belongs to the chemical family of flavonoids . The molecular formula of this compound is C25H22O12 .
Synthesis Analysis
This compound is synthesized in Scutellaria viscidula, a perennial herb. The dynamic process of gene expression helps reveal the mechanism of flavonoid synthesis in S. viscidula . Key enzyme-encoding genes including CHS, CHI, F3H, PAL, and 4CL are involved in flavonoid biosynthesis .Molecular Structure Analysis
The molecular weight of this compound is 514.4 g/mol . It consists of 22 Hydrogen atoms, 25 Carbon atoms, and 12 Oxygen atoms .Chemical Reactions Analysis
This compound is part of the flavonoid synthesis process in Scutellaria viscidula. The dynamic expression of key genes such as SvCHS, SvCHI, SvF3H, SvMYB2, and SvbHLH plays an important role in this process .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 514.4 g/mol . Its boiling point is predicted to be 664.3±55.0 °C and its density is predicted to be 1.361±0.06 g/cm3 .Mechanism of Action
Target of Action
Viscidulin III tetraacetate is a natural product used for research related to life sciences . .
Biochemical Pathways
It’s worth noting that viscidulin iii, a related compound, has been found to inhibit the proliferation of hl-60 cells
Result of Action
As mentioned earlier, related compound Viscidulin III has been found to inhibit the proliferation of HL-60 cells , suggesting that this compound may have similar cellular effects.
properties
IUPAC Name |
[4-acetyloxy-2-(5,7-diacetyloxy-8-methoxy-4-oxochromen-2-yl)-3-methoxyphenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O12/c1-11(26)33-16-7-8-17(34-12(2)27)23(31-5)22(16)18-9-15(30)21-19(35-13(3)28)10-20(36-14(4)29)24(32-6)25(21)37-18/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXXHQVYAGXNBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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